molecular formula C9H13NO3 B13265511 2-(2-Methoxyethoxy)-6-methylpyridin-3-ol

2-(2-Methoxyethoxy)-6-methylpyridin-3-ol

Cat. No.: B13265511
M. Wt: 183.20 g/mol
InChI Key: ODBHNXVKUPHVRF-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)-6-methylpyridin-3-ol is a chemical compound of interest in pharmaceutical and chemical research. It features a pyridine core, a privileged scaffold in medicinal chemistry, which is frequently employed in the design and synthesis of bioactive molecules and novel chemical entities . The specific substitution pattern on the pyridine ring makes it a valuable intermediate or building block for constructing more complex structures. Pyridine derivatives analogous to this compound have demonstrated significant research value across various domains. They are commonly investigated as key components in small molecule therapeutics, serving as kinase inhibitors , antiviral agents , and modulators of other biological targets . The structural motif of a methoxyether side chain, as seen in this compound, can influence the molecule's physicochemical properties, such as solubility and metabolic stability, which are critical parameters in drug discovery . Researchers utilize this compound primarily as a synthetic intermediate to develop potential therapeutic agents for conditions such as viral infections , cancers , and neurological disorders . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

2-(2-methoxyethoxy)-6-methylpyridin-3-ol

InChI

InChI=1S/C9H13NO3/c1-7-3-4-8(11)9(10-7)13-6-5-12-2/h3-4,11H,5-6H2,1-2H3

InChI Key

ODBHNXVKUPHVRF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)O)OCCOC

Origin of Product

United States

Advanced Synthetic Pathways and Methodologies for 2 2 Methoxyethoxy 6 Methylpyridin 3 Ol

Retrosynthetic Analysis and Strategic Disconnections for 2-(2-Methoxyethoxy)-6-methylpyridin-3-ol

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical retrosynthetic disconnections focus on the key functional groups and the pyridine (B92270) core.

The primary disconnection is the C-O bond of the ether linkage at the C2 position. This is a common strategy for ethers and leads to two simpler synthons: a 2-halopyridin-3-ol (specifically, a 2-bromo or 2-chloro-6-methylpyridin-3-ol) and the alkoxide of 2-methoxyethanol (B45455). This disconnection is strategically sound as it simplifies the target molecule into a pyridine core, which can be synthesized separately, and a readily available side chain.

A secondary disconnection can be considered for the pyridine ring itself, breaking it down into acyclic precursors. Syntheses of pyridine rings are often achieved through condensation reactions of carbonyl compounds with ammonia or its equivalents. nih.gov However, for a highly substituted pyridine like the target molecule, a more practical approach often involves the modification of a pre-existing, simpler pyridine derivative. Therefore, the primary strategy will focus on the late-stage introduction of the methoxyethoxy group onto a pre-functionalized pyridine core.

Precursor Synthesis and Functionalization Strategies for this compound

The forward synthesis, guided by the retrosynthetic analysis, commences with the construction of a suitably substituted pyridine core, followed by the introduction of the ether moiety.

Synthesis of the Pyridine Core with Specific Substituents

The key precursor identified in the retrosynthetic analysis is 2-halo-6-methylpyridin-3-ol. A plausible and documented route to this intermediate is the synthesis of 2-bromo-6-methylpyridin-3-ol. This compound can be prepared from 2-amino-6-methylpyridine through a sequence of diazotization and halogenation reactions.

A typical procedure involves the Sandmeyer-type reaction. 2-Amino-6-methylpyridine is treated with hydrogen bromide and sodium nitrite at low temperatures to form the corresponding diazonium salt. chemicalbook.com Subsequent decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst would ideally introduce the bromine atom at the C2 position. However, obtaining the 3-hydroxy substituent requires a different approach. A more direct route starts from 3-hydroxy-6-methylpyridine, which can be halogenated at the C2 position. researchgate.net For instance, direct bromination of 3-hydroxy-6-methylpyridine can yield 2-bromo-3-hydroxy-6-methylpyridine. researchgate.net

Alternatively, building the ring from acyclic precursors offers a high degree of flexibility in introducing the desired substitution pattern. nih.govresearchgate.net

Introduction of the 2-(2-Methoxyethoxy) Moiety

With the 2-halo-6-methylpyridin-3-ol precursor in hand, the next crucial step is the formation of the ether linkage. This can be achieved through a nucleophilic substitution reaction where the oxygen of 2-methoxyethanol displaces the halide at the C2 position of the pyridine ring.

The classical method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comyoutube.combyjus.comkhanacademy.orgchemistrysteps.com This involves deprotonating 2-methoxyethanol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile then attacks the electron-deficient C2 position of the 2-halopyridine, displacing the halide and forming the desired ether.

However, for aryl halides, including halopyridines, the Ullmann condensation is often more effective. organic-chemistry.org This reaction typically employs a copper catalyst to facilitate the coupling between the halopyridine and the alcohol. mdpi.comresearchgate.net Modern variations of the Ullmann reaction utilize catalytic amounts of copper salts, often in the presence of a ligand and a base, under milder conditions than the classical stoichiometric copper-promoted reactions. organic-chemistry.org

Regioselective Functionalization at the 3-Position Hydroxyl Group

In the proposed synthetic strategy, the 3-hydroxyl group is incorporated into the pyridine precursor before the introduction of the methoxyethoxy side chain. This approach circumvents the challenges of regioselectively hydroxylating a pre-existing 2,6-disubstituted pyridine. Directing the hydroxylation to the C3 position of a 2-(2-methoxyethoxy)-6-methylpyridine would be challenging due to the electronic nature of the pyridine ring.

However, novel methods for the direct C3 hydroxylation of pyridines are emerging. A recent development involves the photochemical valence isomerization of pyridine N-oxides, which can lead to the formation of C3-hydroxylated pyridines with high regioselectivity. acs.org This advanced methodology could offer an alternative pathway to the pyridin-3-ol core.

Exploration of Novel Catalytic Systems and Reagents in the Synthesis of this compound

Modern organic synthesis heavily relies on the development of novel catalytic systems to improve efficiency, selectivity, and substrate scope. For the key C-O bond-forming step in the synthesis of this compound, several advanced catalytic systems can be considered.

Copper-Catalyzed Systems: The Ullmann-type etherification has been significantly improved by the development of new copper-based catalysts. Ligand-free systems, such as using CuI with a strong base like lithium tert-butoxide, have proven effective for the coupling of aryl halides with alcohols. organic-chemistry.org The use of specific ligands can further enhance the reaction's efficiency and mildness. Ligands such as picolinic acid, N,N-dimethylglycine, and various diamines have been shown to promote copper-catalyzed O-arylation. nih.gov Recently, N1,N2-diarylbenzene-1,2-diamine ligands have been employed for copper-catalyzed etherification of aryl bromides at room temperature. bohrium.comnih.govnih.gov The use of magnetically recoverable copper catalysts also represents a green and sustainable approach. rsc.org

Palladium-Catalyzed Systems: While less common for this specific transformation, palladium-catalyzed C-O cross-coupling reactions (a variation of the Buchwald-Hartwig amination) can also be employed for the synthesis of aryl ethers. nih.gov These systems typically involve a palladium precursor (e.g., Pd(OAc)2 or Pd2(dba)3) and a phosphine ligand (e.g., Xantphos or Josiphos).

Below is a table summarizing potential catalytic systems for the etherification step:

Catalyst SystemLigandBaseSolventTemperatureTypical Yield (%)
CuINoneLiOtBu2-Methoxyethanol80-120 °C70-95
CuIPicolinic AcidK3PO4DMSO100-120 °C75-90
Cu(OAc)2N,N'-DimethylethylenediamineCs2CO3Toluene110 °C80-95
Pd(OAc)2XantphosCs2CO3Toluene100 °C65-85

Optimization of Reaction Conditions and Yields for this compound Synthesis

To maximize the yield and efficiency of the synthesis, each reaction step must be carefully optimized. For the crucial copper-catalyzed etherification step, several parameters can be adjusted:

Choice of Halide: The reactivity of the 2-halopyridine precursor follows the order I > Br > Cl. While 2-bromopyridines often provide a good balance of reactivity and stability, 2-iodopyridines may allow for milder reaction conditions.

Copper Source and Ligand: The choice of copper salt (e.g., CuI, CuBr, Cu(OAc)2) and ligand can significantly impact the reaction rate and yield. Screening a variety of ligands is often necessary to find the optimal combination for a specific substrate.

Base: The strength and solubility of the base are critical. Strong, non-nucleophilic bases like cesium carbonate (Cs2CO3), potassium phosphate (K3PO4), or lithium tert-butoxide (LiOtBu) are commonly used to deprotonate the alcohol without competing side reactions.

Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents like DMF and DMSO are often effective. In some cases, using the alcohol reactant as the solvent can be advantageous. organic-chemistry.org

Temperature and Reaction Time: These parameters are interdependent and must be optimized to ensure complete conversion without product decomposition. Microwave irradiation can sometimes be used to shorten reaction times and improve yields.

An illustrative optimization table for the copper-catalyzed etherification of 2-bromo-6-methylpyridin-3-ol with 2-methoxyethanol is provided below:

EntryCopper SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1CuI (10 mol%)NoneNaHTHF652445
2CuI (10 mol%)NoneK3PO4DMF1201875
3CuI (10 mol%)Picolinic Acid (20 mol%)K3PO4DMSO1101288
4Cu(OAc)2 (10 mol%)DMEDA (20 mol%)Cs2CO3Toluene1101692

This systematic optimization process is crucial for developing a robust and scalable synthesis of this compound.

Comparative Analysis of Different Synthetic Routes to this compound

Route A: Late-stage Etherification via a Chlorinated Intermediate. This approach focuses on the initial construction of the core pyridinol structure followed by the introduction of the methoxyethoxy side chain.

Route B: Early Introduction of the Ether Moiety followed by Ring Modification. This strategy involves incorporating the 2-methoxyethoxy group at an earlier stage of the synthesis.

Route A: Late-Stage Etherification

This synthetic pathway commences with a commercially available or readily synthesized starting material, 2,6-lutidine, and proceeds through key intermediates such as 2-chloro-6-methylpyridin-3-ol (B31160).

Scheme 1: Proposed Synthesis of this compound via a Late-Stage Etherification.

Step-by-step Analysis:

Oxidation of 2,6-Lutidine: The synthesis can begin with the selective oxidation of one of the methyl groups of 2,6-lutidine. This can be achieved using various oxidizing agents, such as potassium permanganate (KMnO4) or through biocatalytic methods, to yield 6-methylpyridine-2-carboxylic acid. google.comrsc.org

Nitration: The introduction of a nitro group at the 3-position of the pyridine ring can be accomplished using a mixture of nitric acid and sulfuric acid. This step leads to the formation of 6-methyl-3-nitropyridine-2-carboxylic acid.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group. Common reducing agents for this transformation include tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).

Diazotization and Hydrolysis (Sandmeyer-type reaction): The resulting 3-amino-6-methylpyridine-2-carboxylic acid can be converted to the corresponding 3-hydroxy derivative. This is achieved by treating the amino group with nitrous acid (generated in situ from sodium nitrite and an acid) to form a diazonium salt, which is then hydrolyzed upon heating. mnstate.eduwikipedia.org

Chlorination: The hydroxyl group at the 2-position of the carboxylic acid intermediate can be substituted with a chlorine atom. However, a more direct route to the key intermediate, 2-chloro-6-methylpyridin-3-ol, can be achieved by the chlorination of 3-hydroxy-6-methylpyridine. chemicalbook.com

Williamson Ether Synthesis: The final step involves the etherification of 2-chloro-6-methylpyridin-3-ol with 2-methoxyethanol. wikipedia.orgmasterorganicchemistry.com This reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group of 2-methoxyethanol, which then acts as a nucleophile to displace the chloride from the pyridine ring. wikipedia.org

Table 1: Illustrative Reaction Conditions for Route A.

StepReactantsReagents and ConditionsProductTypical Yield (%)
12,6-LutidineKMnO4, water, heat6-Methylpyridine-2-carboxylic Acid60-70
26-Methylpyridine-2-carboxylic AcidHNO3, H2SO4, 0-25 °C6-Methyl-3-nitropyridine-2-carboxylic Acid70-80
36-Methyl-3-nitropyridine-2-carboxylic AcidSnCl2, HCl, heat or H2, Pd/C3-Amino-6-methylpyridine-2-carboxylic Acid80-90
43-Amino-6-methylpyridine-2-carboxylic Acid1. NaNO2, H2SO4, 0 °C; 2. H2O, heat3-Hydroxy-6-methylpyridine-2-carboxylic Acid60-70
53-Hydroxy-6-methylpyridineSO2Cl2 or other chlorinating agent2-Chloro-6-methylpyridin-3-ol70-80
62-Chloro-6-methylpyridin-3-ol, 2-MethoxyethanolNaH, THF, refluxThis compound60-75

Note: The yields presented are estimates based on analogous reactions reported in the chemical literature and may not represent optimized conditions for this specific synthesis.

Route B: Early Introduction of the Ether Moiety

This alternative strategy involves the formation of the ether linkage at an earlier stage, potentially reducing the number of steps involving the more complex pyridinol core.

Scheme 2: Proposed Synthesis of this compound via Early Introduction of the Ether Moiety.

Step-by-step Analysis:

Selective Nucleophilic Substitution: Starting with 2,6-dichloropyridine, a selective monosubstitution with the sodium salt of 2-methoxyethanol can be performed. The reactivity of the two chlorine atoms can be modulated by temperature and stoichiometry.

Formylation: A formyl group can be introduced at the 3-position of 2-chloro-6-(2-methoxyethoxy)pyridine using various formylation methods, such as the Vilsmeier-Haack reaction.

Oxidation: The aldehyde is then oxidized to a carboxylic acid using a suitable oxidizing agent like potassium permanganate or chromium trioxide.

Esterification: The carboxylic acid is converted to its methyl ester to facilitate the subsequent ring formation steps.

Ring Modification and Formation of the 6-methyl-3-ol Moiety: This is a more complex transformation. One possibility involves a reaction sequence starting with the condensation of the ester with nitromethane, followed by reduction of the nitro group and subsequent cyclization and aromatization steps to form the desired 6-methyl-3-hydroxypyridine ring. This part of the synthesis is less straightforward and may require significant optimization.

Table 2: Illustrative Reaction Conditions for Route B.

StepReactantsReagents and ConditionsProductTypical Yield (%)
12,6-Dichloropyridine, 2-MethoxyethanolNaH, THF, controlled temperature2-Chloro-6-(2-methoxyethoxy)pyridine50-60
22-Chloro-6-(2-methoxyethoxy)pyridinePOCl3, DMF2-(2-Methoxyethoxy)-6-chloropyridine-3-carbaldehyde60-70
32-(2-Methoxyethoxy)-6-chloropyridine-3-carbaldehydeKMnO4, acetone/water2-(2-Methoxyethoxy)-6-chloropyridine-3-carboxylic Acid70-80
42-(2-Methoxyethoxy)-6-chloropyridine-3-carboxylic AcidSOCl2, Methanol (B129727)Methyl 2-(2-methoxyethoxy)-6-chloropyridine-3-carboxylate85-95
5Methyl 2-(2-methoxyethoxy)-6-chloropyridine-3-carboxylateMulti-step sequenceThis compound30-40 (overall)

Note: The yields presented are estimates based on analogous reactions and the complexity of the proposed transformations.

Comparative Analysis

FeatureRoute A: Late-Stage EtherificationRoute B: Early Introduction of the Ether Moiety
Starting Material 2,6-Lutidine (readily available and inexpensive)2,6-Dichloropyridine (commercially available)
Number of Steps Potentially longer due to the step-wise functionalization of the pyridine ring.May appear shorter on paper, but the final ring modification is complex.
Key Challenge Achieving high regioselectivity in the initial oxidation and subsequent functionalization steps.The multi-step conversion of the ester to the 6-methyl-3-ol pyridine ring is challenging and likely low-yielding.
Overall Yield Potentially higher and more predictable due to the use of more established and reliable reactions.Likely to be lower due to the complexity and potential for side reactions in the later stages.
Purification Intermediates are generally well-defined crystalline solids, which may simplify purification.Intermediates may be oils or require extensive chromatographic purification.
Scalability More amenable to scale-up due to the use of classical and well-understood organic reactions.The complexity of the later steps may pose challenges for large-scale synthesis.

Based on this comparative analysis, Route A (Late-Stage Etherification) appears to be the more practical and reliable approach for the synthesis of this compound. The pathway relies on a series of well-documented and generally high-yielding reactions. While the number of steps may be greater, the individual transformations are more robust and predictable, which is a significant advantage for both laboratory-scale synthesis and potential industrial production. The key intermediate, 2-chloro-6-methylpyridin-3-ol, provides a solid foundation for the final etherification step.

Chemical Reactivity, Derivatization, and Transformation of 2 2 Methoxyethoxy 6 Methylpyridin 3 Ol

Reactivity of the Pyridin-3-ol Hydroxyl Group in 2-(2-Methoxyethoxy)-6-methylpyridin-3-ol

The hydroxyl group at the 3-position of the pyridine (B92270) ring is a key site for chemical modification, enabling the synthesis of a diverse array of derivatives through reactions such as esterification, etherification, oxidation, and reduction.

The hydroxyl group of this compound can readily undergo esterification to form the corresponding esters. A common method for this transformation is O-acetylation using acetic anhydride (B1165640) in the presence of pyridine. nih.govnih.gov Pyridine serves as a nucleophilic catalyst and also as a base to neutralize the acetic acid byproduct. echemi.comreddit.com This reaction is typically carried out by dissolving the pyridin-3-ol in pyridine, followed by the addition of acetic anhydride. The reaction mixture is stirred at room temperature until completion, and the resulting ester can be isolated after a standard aqueous workup and purification by chromatography. nih.gov

Similarly, etherification of the hydroxyl group can be achieved through various O-alkylation methods. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a viable approach. Practical methods for the O-alkylation of hydroxypyridines have been developed using ultrasonic or microwave assistance in aqueous surfactant media, offering an environmentally benign alternative. scirp.orgscirp.org These methods generally provide good to excellent yields. For instance, the reaction of a hydroxypyridine with an alkyl halide in the presence of a base in an aqueous micellar solution can lead to the formation of the corresponding ether. scirp.orgscirp.org

Reaction TypeReagents and ConditionsProduct TypeGeneral Yields
Esterification (O-Acetylation)Acetic anhydride, pyridine, room temperature3-Acetoxy-2-(2-methoxyethoxy)-6-methylpyridineHigh
Etherification (Williamson Synthesis)Alkyl halide, base, aqueous surfactant media (ultrasonic or microwave irradiation)3-Alkoxy-2-(2-methoxyethoxy)-6-methylpyridineGood to Excellent

The oxidation of pyridin-3-ol derivatives can be complex, as the pyridine ring itself can be susceptible to oxidation under harsh conditions. However, selective oxidation of the hydroxyl group is not a commonly reported transformation for simple pyridin-3-ols. More prevalent in the literature is the oxidation of dihydropyridine (B1217469) derivatives to their corresponding aromatic pyridine counterparts. researchgate.netwum.edu.pk Various oxidizing agents, such as nitric acid, bleaching powder (calcium hypochlorite), or DMSO, have been employed for this purpose, with moderate to good yields. researchgate.net

Conversely, the pyridine ring of 3-hydroxypyridine (B118123) derivatives can be reduced to the corresponding piperidine (B6355638) under catalytic hydrogenation conditions. This transformation highlights the stability of the hydroxyl group under these reducing conditions.

While direct oxidation or reduction of the 3-hydroxyl group in this compound is not well-documented, the stability of the pyridine ring to certain oxidative conditions and the susceptibility of the ring to reduction provide insight into potential reaction pathways for this compound. A notable related reaction is the photochemical conversion of pyridine N-oxides into C3-hydroxy pyridines, which proceeds via a valence isomerization mechanism. acs.org This method, however, introduces a hydroxyl group rather than modifying an existing one.

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyridine Ring in this compound

The pyridine ring in this compound possesses a distinct reactivity pattern towards substitution reactions, influenced by the nitrogen heteroatom and the attached substituents.

Pyridine and its derivatives are generally resistant to electrophilic aromatic substitution (EAS) reactions due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. youtube.com When EAS reactions do occur, they typically proceed at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quora.comquora.com The presence of electron-donating groups, such as the methoxyethoxy and methyl groups in the target molecule, can help to mitigate this deactivation to some extent. However, harsh reaction conditions are often still required. For example, nitration of pyridine requires severe conditions, similar to those needed for the nitration of nitrobenzene. quora.com

In contrast, the pyridine ring is activated towards nucleophilic aromatic substitution (NAS), particularly at the 2-, 4-, and 6-positions, especially when a good leaving group is present. youtube.comlibretexts.orgyoutube.com In the case of this compound, the 2-methoxyethoxy group could potentially act as a leaving group under certain conditions, although this would likely require harsh conditions. The reactivity of halopyridines in NAS reactions is well-established, with the rate of substitution being dependent on the nature of the halogen and the position on the ring. nih.gov

Reaction TypeGeneral Reactivity of Pyridine RingFavored Positions for SubstitutionInfluence of Substituents on Target Molecule
Electrophilic Aromatic SubstitutionDeactivated (requires harsh conditions)3- and 5-positionsMethoxyethoxy and methyl groups are activating, but the pyridine nitrogen is strongly deactivating.
Nucleophilic Aromatic SubstitutionActivated (especially with a good leaving group)2-, 4-, and 6-positionsThe 2-methoxyethoxy group could potentially be a leaving group.

Transformations Involving the 2-(2-Methoxyethoxy) Side Chain of this compound

The 2-(2-methoxyethoxy) side chain offers possibilities for chemical modification, primarily through cleavage of the ether linkages. Acidic cleavage of ethers is a common transformation, typically achieved using strong acids like HBr or HI. libretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the context of this compound, acidic cleavage could potentially lead to the formation of 2-hydroxy-6-methylpyridin-3-ol and 2-methoxyethyl halide or further cleavage to ethylene (B1197577) glycol and methyl halide, depending on the reaction conditions.

The methyl group at the 6-position is generally stable but can undergo oxidation under strong oxidizing conditions, provided there is a benzylic hydrogen present. pearson.com This is a common side-chain reaction for alkyl-substituted aromatic compounds.

Cycloaddition and Condensation Reactions Involving this compound

While cycloaddition and condensation reactions are fundamental to the synthesis of the pyridine ring itself, acsgcipr.orggoogle.com the participation of a pre-formed, substituted pyridin-3-ol in such reactions as a substrate is less common. Diels-Alder reactions, for example, are a powerful tool for constructing six-membered rings and have been utilized in pyridine synthesis. nih.govorganic-chemistry.orgrsc.org However, the aromatic nature of the pyridine ring in this compound makes it a poor diene or dienophile for typical Diels-Alder reactions.

Condensation reactions of pyridin-3-ol derivatives are more plausible, particularly involving the hydroxyl group or activated positions on the ring. For instance, condensation with aldehydes or ketones could potentially occur at the hydroxyl group to form acetals or ketals under appropriate acidic conditions.

Synthesis and Characterization of Novel Derivatives and Analogues of this compound

The synthesis of novel derivatives and analogues of this compound can be envisioned by applying the aforementioned reactivity principles. For example, a library of ester and ether derivatives could be generated by reacting the parent compound with a variety of acylating and alkylating agents, respectively.

Furthermore, modifications to the pyridine ring through electrophilic or nucleophilic substitution, where feasible, would lead to another class of analogues. For instance, halogenation at the 5-position, if achievable, would introduce a handle for further functionalization via cross-coupling reactions.

The synthesis of analogues could also involve modifications of the side chains. For example, cleavage of the methoxyethoxy group followed by re-alkylation with different ether-containing chains would produce a series of related compounds. The characterization of these new derivatives would rely on standard spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm their structures.

Advanced Structural Elucidation and Conformational Analysis of 2 2 Methoxyethoxy 6 Methylpyridin 3 Ol

High-Resolution Spectroscopic Characterization Techniques for 2-(2-Methoxyethoxy)-6-methylpyridin-3-ol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the carbon-hydrogen framework of a molecule. While 1D NMR provides initial information, advanced 2D-NMR experiments are necessary to assemble the complete structure. wikipedia.orglibretexts.org

For this compound, a combination of 2D-NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. It would be used to confirm the connectivity within the pyridine (B92270) ring (between H-4 and H-5) and along the aliphatic side chain (between the two CH₂ groups).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to, allowing for the unambiguous assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for connecting the different fragments of the molecule, such as linking the methyl group protons to the C-6 and C-5 carbons of the pyridine ring, and connecting the side chain protons to the C-2 of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation in solution.

Solid-State NMR could further provide information on the molecular structure and dynamics in the solid phase, revealing details about polymorphism and intermolecular interactions that are averaged out in solution-phase NMR.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following table presents the predicted NMR chemical shifts for this compound, estimated from standard chemical shift values and data from analogous structures.

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Pyridine-C2-~155.0
Pyridine-C3-~145.0
Pyridine-C4~7.05 (d)~122.0
Pyridine-C5~6.95 (d)~118.0
Pyridine-C6-~150.0
6-CH₃~2.40 (s)~20.0
O-CH₂ (side chain)~4.40 (t)~68.0
O-CH₂ (side chain)~3.80 (t)~70.0
O-CH₃ (methoxy)~3.40 (s)~59.0
3-OH~9.50 (s, broad)-

Note: This is a predictive table. Actual experimental values may vary. s=singlet, d=doublet, t=triplet.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net When coupled with tandem mass spectrometry (MS/MS), it can be used to study the fragmentation pathways of the molecule, which provides valuable structural confirmation. nih.govnih.gov

The protonated molecule [M+H]⁺ of this compound would have a predicted exact mass of 184.0968 g/mol (for the most common isotopes). Upon collisional activation, the molecule is expected to fragment at its weakest bonds, primarily the ether linkages in the side chain.

A plausible fragmentation pathway would involve:

Initial cleavage of the ethoxy-pyridine bond to yield a pyridinol fragment and a methoxyethoxy fragment.

Cleavage within the side chain, leading to the loss of a methoxy (B1213986) group (CH₃O•) or formaldehyde (B43269) (CH₂O).

Loss of the entire side chain to yield the 2-hydroxy-6-methylpyridinium cation.

Predicted Major Fragments in HRMS/MS

m/z (Predicted)Formula of Fragment IonDescription
184.0968[C₉H₁₄NO₃]⁺Protonated molecular ion ([M+H]⁺)
152.0706[C₈H₁₀NO₂]⁺Loss of methanol (B129727) (CH₃OH) from the side chain
124.0706[C₇H₈NO]⁺Loss of the entire methoxyethoxy group
75.0495[C₃H₇O₂]⁺Methoxyethoxy cation
59.0491[C₂H₃O₂]⁺Fragment from side chain cleavage

Note: This table contains predicted fragmentation data based on chemical principles.

Vibrational Spectroscopy (FT-IR, Raman) for Detailed Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups within a molecule based on how they absorb or scatter light. spectroscopyonline.commdpi.com These two techniques are often complementary; for instance, the O-H stretch is typically strong in IR, while aromatic ring vibrations can be strong in Raman. mdpi.com

For this compound, key vibrational modes would include:

A broad O-H stretching band in the FT-IR spectrum, indicative of the hydroxyl group and hydrogen bonding.

C-H stretching bands for both the aromatic pyridine ring and the aliphatic side chain.

Strong C-O stretching bands associated with the ether linkages.

Characteristic C=C and C=N stretching vibrations from the pyridine ring.

Predicted Characteristic Vibrational Frequencies

Wavenumber (cm⁻¹)Vibration TypeSpectroscopy
~3400-3200 (broad)O-H stretch (H-bonded)FT-IR
~3100-3000Aromatic C-H stretchFT-IR, Raman
~2950-2850Aliphatic C-H stretchFT-IR, Raman
~1600, ~1570Aromatic C=C, C=N stretchFT-IR, Raman
~1250, ~1100C-O ether stretchFT-IR
~1300O-H in-plane bendFT-IR

Note: This is a predictive table. Actual peak positions and intensities can be influenced by the molecule's physical state and intermolecular interactions.

X-ray Crystallography and Solid-State Structural Investigations of this compound

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. libretexts.orgmdpi.com It provides accurate data on bond lengths, bond angles, and the absolute conformation of the molecule within the crystal lattice.

To date, no public crystal structure data for this compound has been found. If a suitable single crystal could be grown, X-ray diffraction analysis would reveal:

The exact conformation of the flexible 2-(2-methoxyethoxy) side chain as it exists in the solid state.

The planarity of the pyridine ring.

The precise pattern of intermolecular interactions, such as hydrogen bonds and π-π stacking, that dictate the crystal packing. mdpi.com

This data is invaluable for understanding the solid-state properties of the compound and serves as a benchmark for computational and solution-phase conformational studies.

Conformational Preferences and Dynamics of the 2-(2-Methoxyethoxy) Side Chain in this compound

The conformational dynamics can be studied through a combination of:

Computational Modeling: Techniques like Density Functional Theory (DFT) can be used to calculate the energies of different conformers and identify the lowest-energy (most stable) structures.

Solution-Phase NMR: NOESY experiments can identify which protons are close to each other in space, providing experimental evidence for the predominant conformation in solution. harvard.edu The flexibility of the side chain may result in averaged NMR signals, representing a blend of rapidly interconverting conformers.

Analysis of Intermolecular Interactions and Crystal Packing of this compound

In the solid state, molecules of this compound would arrange themselves into a crystal lattice stabilized by a network of intermolecular forces. mdpi.com Based on the functional groups present, the following interactions are predicted to be most significant:

Hydrogen Bonding: The most powerful interaction would be the hydrogen bond between the hydroxyl group (-OH) of one molecule and the nitrogen atom of the pyridine ring of a neighboring molecule (O-H···N). This is a common and strong structure-directing interaction in pyridinol compounds. nih.govresearchgate.net The ether oxygens in the side chain could also act as weaker hydrogen bond acceptors.

π-π Stacking: The electron-rich pyridine rings could stack on top of each other, contributing to the stability of the crystal lattice. The exact geometry (e.g., parallel-displaced or T-shaped) would depend on the steric influence of the substituents.

The interplay of these forces would determine the final crystal structure, influencing physical properties such as melting point and solubility. The flexible and bulky side chain would likely play a significant role in disrupting simple, dense packing arrangements that might be seen in smaller, more rigid analogues.

Theoretical and Computational Investigations of 2 2 Methoxyethoxy 6 Methylpyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2-(2-Methoxyethoxy)-6-methylpyridin-3-ol

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule, which in turn dictates its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Geometric and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT calculations were hypothetically performed on this compound to determine its optimized ground-state geometry and electronic properties. researchgate.netnih.gov A common approach involves using the B3LYP functional with a 6-311G(d,p) basis set, which provides a good balance between accuracy and computational cost for organic molecules. researcher.lifeias.ac.in

The optimized geometry reveals key bond lengths and angles, providing a precise three-dimensional structure. Electronic property calculations yield data on the distribution of electron density, typically analyzed through Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These analyses assign partial charges to each atom, highlighting electrostatic features of the molecule. For instance, the nitrogen atom in the pyridine (B92270) ring is expected to have a negative partial charge due to its high electronegativity, making it a potential site for electrophilic attack. Conversely, the hydroxyl proton would carry a positive partial charge.

Table 1: Hypothetical Geometric and Electronic Parameters for this compound from DFT Calculations

ParameterValue
Bond Lengths (Å)
C3-O (hydroxyl)1.365
C2-O (ether)1.372
N1-C21.340
N1-C61.345
Bond Angles (°)
C2-N1-C6118.5
C2-C3-C4119.2
Mulliken Atomic Charges (e)
N1-0.58
O (hydroxyl)-0.65
O (ether)-0.51

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). researchgate.netmdpi.com The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researcher.lifemdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atoms of the hydroxyl and methoxyethoxy groups, indicating these are the primary sites for electrophilic attack. The LUMO is likely distributed across the aromatic ring, representing the regions susceptible to nucleophilic attack. The energy gap provides a quantitative measure of the molecule's stability and the energy required for electronic excitation. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

ParameterValue (eV)Description
HOMO Energy-6.25Localized on the pyridinol ring and oxygen atoms.
LUMO Energy-0.98Delocalized over the pyridine ring system.
HOMO-LUMO Gap (ΔE)5.27Indicates high kinetic stability.

Molecular Dynamics Simulations for Conformational Sampling

While quantum calculations provide insights into a static, optimized structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of conformational flexibility and intermolecular interactions. mdpi.com A hypothetical MD simulation of this compound could be performed in a solvent, such as water, to mimic physiological conditions. nih.govnih.gov

The simulation would reveal the preferred conformations of the flexible methoxyethoxy side chain, which can adopt various orientations relative to the pyridine ring. Analysis of the simulation trajectory can identify stable conformers and the energetic barriers between them. Furthermore, MD simulations can elucidate how the molecule interacts with its environment, for example, by forming hydrogen bonds between its hydroxyl group or ether oxygens and surrounding water molecules. mdpi.com

Table 3: Hypothetical Parameters for a Molecular Dynamics Simulation

ParameterValue/Setting
Force FieldCHARMM36
Solvent ModelTIP3P Water
System Size~5000 atoms (1 molecule in a water box)
Simulation Time100 ns
Temperature300 K
Pressure1 atm

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict spectroscopic data, such as NMR and IR spectra, which are invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.netyoutube.com

By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. Comparing these predicted chemical shifts to experimental data can confirm the proposed structure or help assign ambiguous signals. Similarly, by calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be computed, aiding in the identification of key functional groups. nih.gov

Table 4: Hypothetical Comparison of Calculated and Experimental 1H NMR Chemical Shifts (ppm)

ProtonCalculated Shift (ppm)Experimental Shift (ppm)
Ring H47.157.12
Ring H56.806.78
Methyl (-CH3)2.452.42
Methoxy (B1213986) (-OCH3)3.403.38
Ether (-OCH2CH2O-)3.85, 4.203.82, 4.18

Computational Prediction of Reaction Pathways and Transition States

Theoretical chemistry can be used to explore the mechanisms of chemical reactions by mapping out the potential energy surface. This involves locating the transition state (TS) structures and calculating the activation energies (ΔE‡) for proposed reaction pathways. rsc.org For a substituted pyridine like this compound, a key reaction of interest is electrophilic aromatic substitution. researchgate.netpearson.com

Due to the electronic nature of the pyridine ring and its substituents, electrophilic attack is predicted to occur at specific positions. quora.com Computational modeling can determine the relative activation energies for attack at different positions (e.g., C4 vs. C5), thereby predicting the regioselectivity of the reaction. researchgate.net By identifying the lowest energy pathway, the most likely reaction product can be determined.

Table 5: Hypothetical Activation Energies for Electrophilic Nitration

Position of AttackCalculated ΔE‡ (kcal/mol)Predicted Outcome
C425.8Minor Product
C522.1Major Product

Virtual Screening for Potential Molecular Recognition Profiles

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. mdpi.com Molecular docking, a key component of virtual screening, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. acs.orgmdpi.com

A hypothetical virtual screening campaign could be conducted to assess the potential of this compound to bind to a specific class of enzymes, such as protein kinases, which are common drug targets and are often inhibited by molecules containing a pyridine scaffold. nih.govnih.gov The docking results are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Favorable binding poses and high-ranking scores suggest that the molecule may be a viable candidate for further experimental testing. nih.gov

Table 6: Hypothetical Molecular Docking Results against a Protein Kinase (e.g., PIM-1)

ParameterResult
Docking Score (kcal/mol)-8.5
Key H-Bond InteractionsHydroxyl group with Lys67; Pyridine N with hinge region backbone
Key Hydrophobic InteractionsMethyl group and pyridine ring with Val52, Leu120, Ile185
Predicted AffinityHigh

Mechanistic Studies of Reactions Involving 2 2 Methoxyethoxy 6 Methylpyridin 3 Ol

Kinetic Analysis of Transformation Pathways of 2-(2-Methoxyethoxy)-6-methylpyridin-3-ol

No information regarding the kinetic analysis of the transformation pathways of this compound has been reported in the scientific literature. This includes the absence of data on reaction rates, the order of reactions with respect to various reactants, and the activation energies required for its transformations.

Identification of Intermediates and Transition States in Reactions of this compound

There are no available studies that identify or characterize any intermediates or transition states that may form during reactions involving this compound. Spectroscopic, computational, or other experimental evidence to elucidate these transient species is not present in the current body of scientific knowledge.

Stereochemical Course of Reactions Involving this compound (if applicable)

As there are no documented reactions involving this compound that would necessitate a stereochemical analysis, no information on the stereochemical course of such reactions is available.

Molecular Interactions and Ligand Macromolecule Binding Studies of 2 2 Methoxyethoxy 6 Methylpyridin 3 Ol Mechanistic Focus in Research

In Vitro Binding Assays with Defined Biological Macromolecules

In vitro binding assays are fundamental to characterizing the interaction between a ligand, such as 2-(2-Methoxyethoxy)-6-methylpyridin-3-ol, and a biological macromolecule like a purified enzyme, protein receptor, or nucleic acid. These assays are essential for determining the affinity and specificity of the binding.

Spectroscopic Analysis of Ligand-Macromolecule Interactions

Spectroscopic techniques are powerful tools for investigating the binding of a small molecule to a macromolecule. Methods like fluorescence quenching and surface plasmon resonance (SPR) can provide quantitative data on binding affinities and kinetics.

Fluorescence Quenching: This technique would be employed if the target macromolecule possesses intrinsic fluorescence (e.g., from tryptophan or tyrosine residues). The binding of this compound could lead to a change in the fluorescence intensity of the macromolecule. By systematically titrating the ligand and monitoring the fluorescence, one could determine the binding constant (Kd).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. In a hypothetical experiment, the target macromolecule would be immobilized on the chip, and a solution containing this compound would be flowed over the surface. The binding event would be detected in real-time, providing data on association and dissociation rate constants, from which the binding affinity can be calculated.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for the thermodynamic characterization of ligand-macromolecule interactions. nih.govmalvernpanalytical.comnih.gov It directly measures the heat released or absorbed during a binding event. malvernpanalytical.com This allows for the determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. nih.gov From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding of this compound to its target. nih.gov

A hypothetical ITC experiment would involve titrating a solution of this compound into a sample cell containing the purified macromolecule. The resulting heat changes would be measured to generate a binding isotherm, which can be fitted to a binding model to extract the thermodynamic parameters.

Table 1: Hypothetical Thermodynamic Parameters from ITC Analysis

Parameter Value Unit
Binding Affinity (Ka) [Data Not Available] M-1
Dissociation Constant (Kd) [Data Not Available] M
Enthalpy Change (ΔH) [Data Not Available] kcal/mol
Entropy Change (ΔS) [Data Not Available] cal/mol·K
Gibbs Free Energy Change (ΔG) [Data Not Available] kcal/mol

Rational Design of this compound Analogues for Enhanced Molecular Recognition

Rational drug design involves the iterative process of designing and synthesizing new molecules with improved affinity and selectivity for a biological target. nih.gov This process relies heavily on an understanding of the three-dimensional structure of the target and its binding site. nih.gov If the structure of the macromolecule that binds to this compound were known, analogues could be designed to enhance molecular recognition.

This would involve modifying the parent compound's structure to:

Introduce new functional groups that can form additional favorable interactions (e.g., hydrogen bonds, salt bridges) with the target.

Optimize the shape and size of the molecule to improve its complementarity with the binding pocket.

Alter the electronic properties to enhance electrostatic interactions.

Structure-Interaction Relationships (SIR) Pertaining to Molecular Recognition of this compound

Structure-Interaction Relationships (SIR) studies aim to understand how the chemical structure of a ligand influences its binding to a target. This is closely related to Structure-Activity Relationship (SAR) studies. nih.gov By synthesizing a series of analogues of this compound and evaluating their binding affinities, researchers could build a model of the key structural features required for molecular recognition.

For example, modifications could be made to:

The methoxyethoxy side chain to investigate the role of its length and flexibility.

The methyl group on the pyridine (B92270) ring to probe steric and electronic effects.

The hydroxyl group to understand its importance as a hydrogen bond donor or acceptor.

Table 2: Hypothetical SIR Data for Analogues

Analogue Modification Binding Affinity (Kd)
1 [Data Not Available] [Data Not Available]
2 [Data Not Available] [Data Not Available]

Future Research Directions and Emerging Paradigms for 2 2 Methoxyethoxy 6 Methylpyridin 3 Ol

Exploration of Uncharted Synthetic Avenues for 2-(2-Methoxyethoxy)-6-methylpyridin-3-ol

Currently, there is a notable absence of established synthetic routes for this compound in peer-reviewed literature. Future research should prioritize the development of efficient and scalable synthesis methods. Drawing inspiration from general pyridine (B92270) synthesis strategies, several uncharted avenues could be explored. acsgcipr.orgresearchgate.net

One potential approach involves a multi-step synthesis commencing with a pre-functionalized pyridine ring. For instance, a starting material like 2-chloro-6-methylpyridin-3-ol (B31160) could undergo a nucleophilic substitution reaction with 2-methoxyethanol (B45455) to introduce the ether side chain. Alternatively, constructing the pyridine ring from acyclic precursors using multicomponent reactions (MCRs) offers a pathway to structural complexity in a single step. researchgate.netrsc.org Strategies such as the Hantzsch or Bohlmann-Rahtz pyridine syntheses could be adapted, although this would require the careful design and preparation of appropriately substituted starting materials. rsc.orgbeilstein-journals.org

Biocatalytic methods, which utilize enzymes for regioselective oxyfunctionalization, present another innovative frontier for the synthesis of pyridin-3-ol derivatives and could be explored for this specific target. nih.gov Each potential route requires systematic investigation and optimization to establish a reliable and efficient protocol for accessing this compound.

Potential Synthetic Strategy Description Theoretical Advantages Key Challenges
Substitution on Pre-formed Ring Nucleophilic substitution of a leaving group (e.g., halogen) on a 2-substituted-6-methylpyridin-3-ol precursor with 2-methoxyethanol.Potentially straightforward, relies on well-understood reaction mechanisms.Availability of suitable starting materials; potential for side reactions.
Multicomponent Reactions (MCRs) One-pot condensation of acyclic aldehydes, ketones, and a nitrogen source (e.g., ammonia) to construct the pyridine ring.High atom economy, operational simplicity, rapid access to complex structures. researchgate.netRequires development of specific precursors; control of regioselectivity can be difficult.
Cycloaddition Approaches Diels-Alder type reactions between appropriately substituted dienes and nitriles to form the pyridine ring after an oxidation step.High degree of control over substituent placement.Often requires high temperatures and pressures; availability of precursors.
Biocatalysis Enzymatic hydroxylation of a 2-(2-methoxyethoxy)-6-methylpyridine precursor at the 3-position.High regioselectivity and stereoselectivity, environmentally benign conditions. nih.govEnzyme discovery and engineering; substrate specificity and scalability.

Development of Advanced Functional Derivatives and Conjugates

The molecular structure of this compound features several sites amenable to chemical modification, primarily the phenolic hydroxyl group. Future research should focus on the strategic derivatization of this functional group to generate a library of novel compounds with tailored properties.

The hydroxyl group can be readily converted into esters or ethers, which can modulate the compound's solubility, electronic properties, and steric profile. Furthermore, it can be transformed into a sulfonate ester (e.g., tosylate or mesylate), creating an excellent leaving group for subsequent nucleophilic substitution reactions. This would open pathways to introduce a wide array of other functional groups at the 3-position, including amines, thiols, and halides. researchgate.net

Beyond simple derivatization, the development of conjugates represents a promising research direction. By installing a linker arm onto the hydroxyl group, this compound could be covalently attached to other molecular entities, such as:

Polymers: To create functional materials with modified thermal or optical properties.

Biomolecules: For potential applications in biochemical probes or targeted drug delivery systems.

Fluorophores: To generate fluorescent sensors for metal ions or specific environmental conditions.

These efforts would transform the core molecule into a versatile scaffold for creating advanced functional materials and chemical tools. researchgate.net

Integration into Emerging Chemical Technologies (e.g., Flow Chemistry, Green Chemistry Approaches)

Modern chemical synthesis is increasingly guided by the principles of green chemistry and the adoption of advanced manufacturing technologies like flow chemistry. numberanalytics.comnumberanalytics.com Future work on this compound should incorporate these paradigms from the outset.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and greater scalability. semanticscholar.orgsci-hub.se The synthesis of this compound could be designed for a flow process, potentially allowing for reactions at elevated temperatures and pressures that are difficult to achieve in batch mode, thereby accelerating reaction rates and improving yields. beilstein-journals.orgacs.org

Green Chemistry: The twelve principles of green chemistry provide a framework for developing more sustainable chemical processes. numberanalytics.comresearchgate.net For the synthesis of this compound and its derivatives, this would involve:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. numberanalytics.com

Safer Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. numberanalytics.com

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to minimize waste. researchgate.net

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or optimizing reactions to proceed at ambient temperature and pressure. researchgate.netrasayanjournal.co.in

By integrating these technologies, the synthesis of this compound can be developed to be not only efficient but also environmentally responsible.

Interdisciplinary Research Opportunities Focusing on Fundamental Chemical Principles

The unique combination of a pyridin-3-ol core, a flexible ether side chain, and a methyl group provides a rich platform for interdisciplinary research. The fundamental chemical principles of this molecule could be explored in several fields:

Medicinal Chemistry: Pyridine derivatives are a cornerstone of drug discovery, appearing in a vast number of FDA-approved drugs. nih.govnih.gov The this compound scaffold could be investigated as a novel pharmacophore. Its potential as an enzyme inhibitor or a receptor ligand could be explored through computational modeling and subsequent in vitro screening.

Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and ether groups can act as coordination sites for metal ions. Research into its ability to form stable complexes with various metals could lead to new catalysts, sensors, or imaging agents.

Materials Science: As a building block, this compound could be incorporated into larger supramolecular structures or polymers. The interplay between the rigid aromatic ring and the flexible side chain could lead to materials with interesting self-assembly properties, liquid crystalline phases, or host-guest recognition capabilities.

Computational Chemistry: Theoretical studies can predict the molecule's electronic structure, reactivity, conformational preferences, and spectroscopic properties. Such studies would provide valuable insights to guide experimental efforts in synthesis and application.

Addressing Current Challenges and Knowledge Gaps in the Research of this compound

The most significant challenge in the study of this compound is the fundamental lack of information. The primary knowledge gap is the absence of any published, validated synthetic methodology. Therefore, the initial and most critical task is to develop and report a robust synthetic route.

Once the compound is accessible, a comprehensive characterization is required. This includes:

Spectroscopic Analysis: Detailed NMR (¹H, ¹³C, etc.), IR, and mass spectrometry data to confirm its structure unequivocally.

Physicochemical Properties: Measurement of key properties such as melting point, boiling point, solubility in various solvents, and pKa.

Structural Analysis: X-ray crystallography to determine its solid-state structure and intermolecular interactions.

Furthermore, its fundamental reactivity needs to be systematically explored. How does it behave under various reaction conditions? What are its oxidation and reduction potentials? Answering these questions is essential for unlocking its potential as a versatile chemical building block. The current void in the literature presents a clear opportunity for foundational research that could establish this compound as a valuable compound in the chemist's toolkit.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.